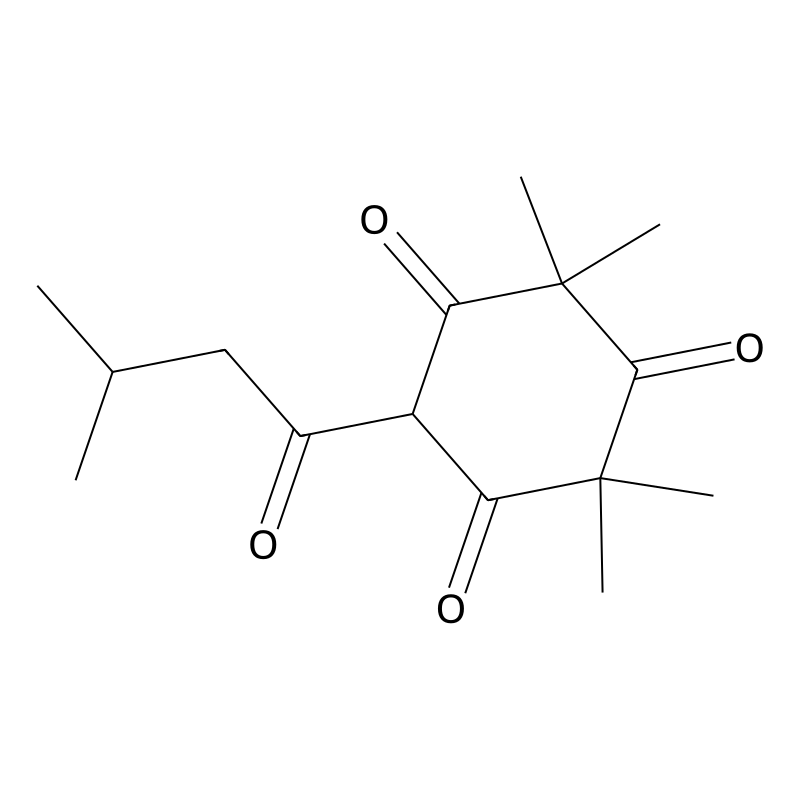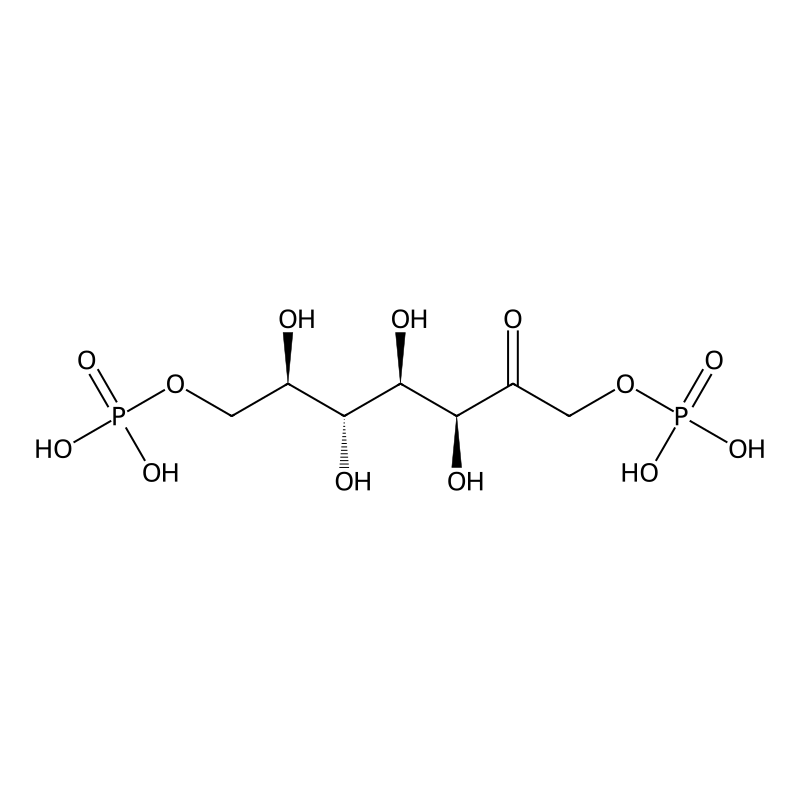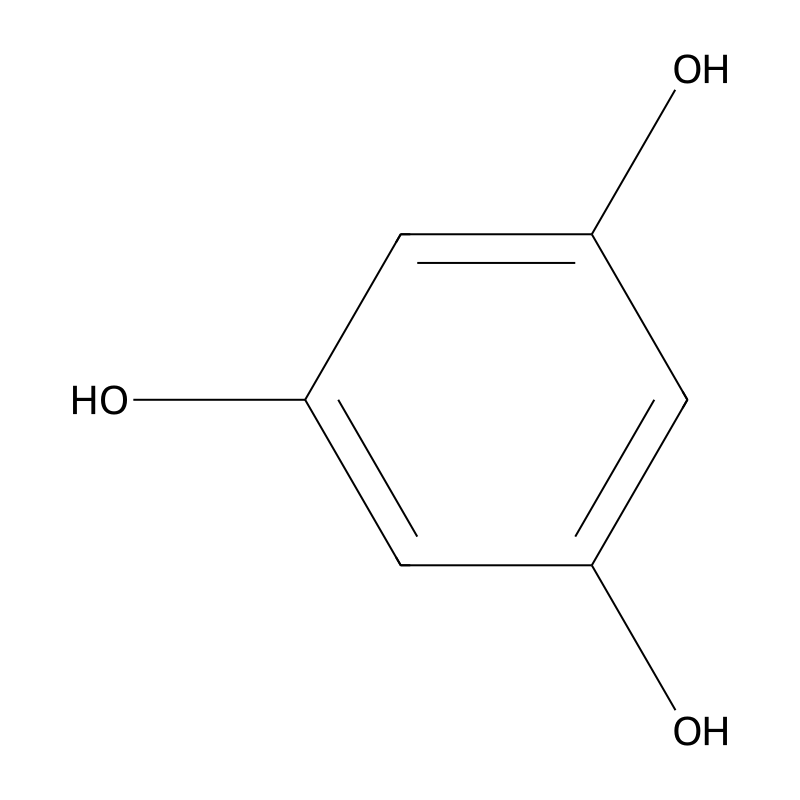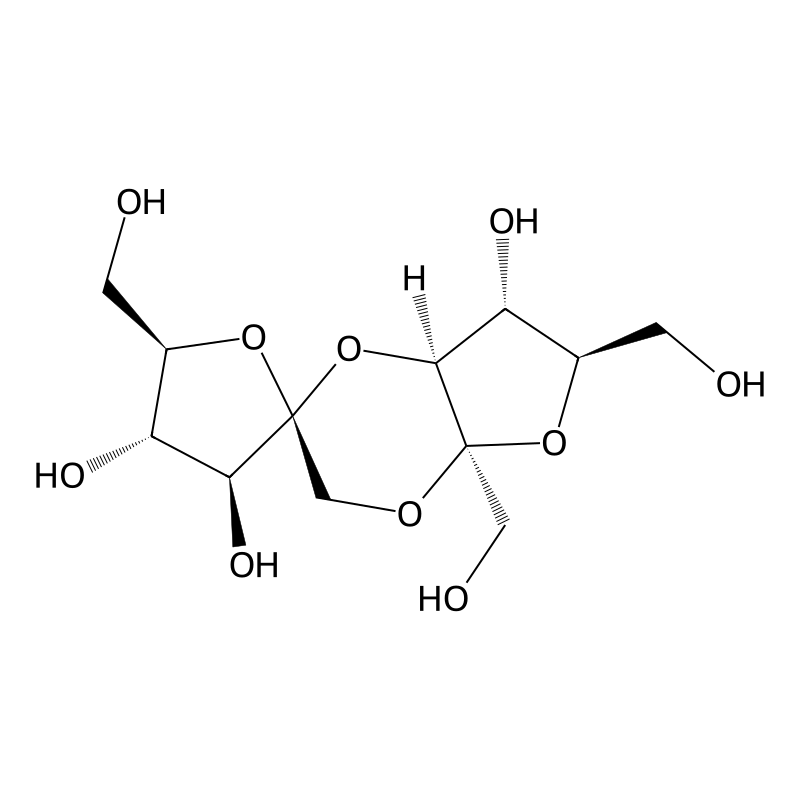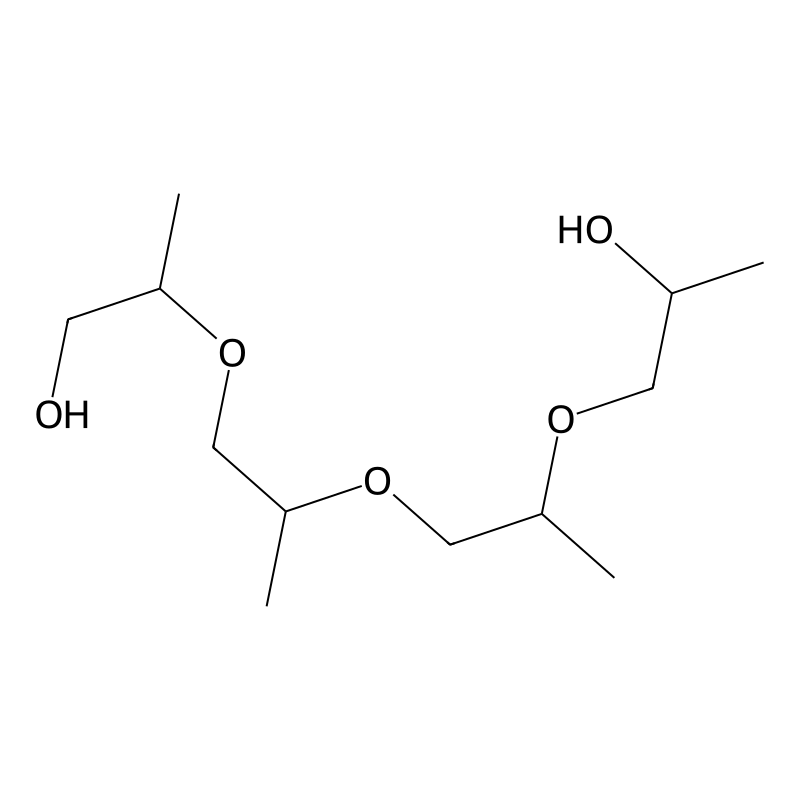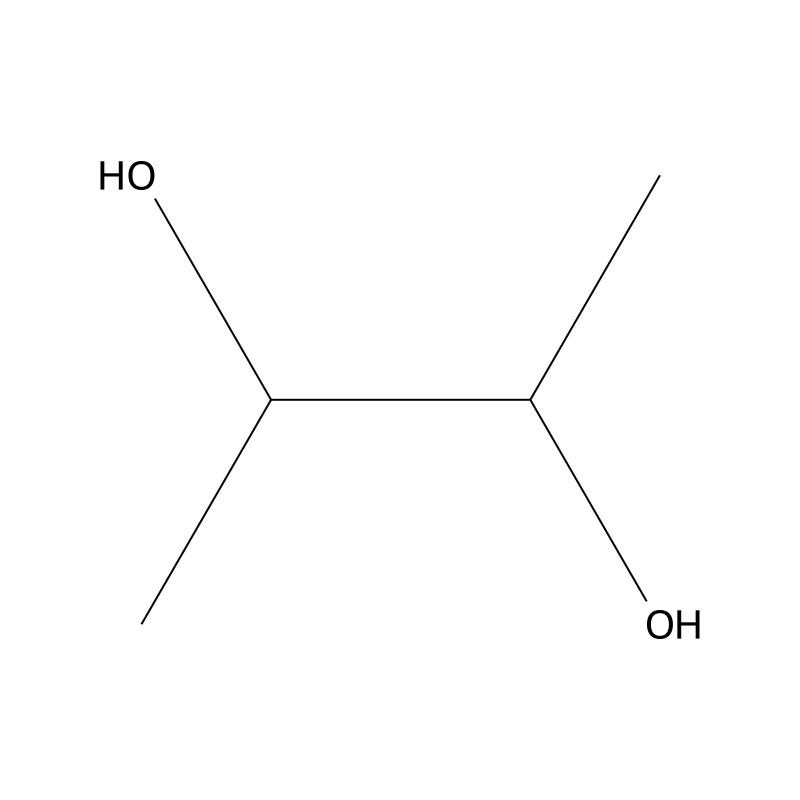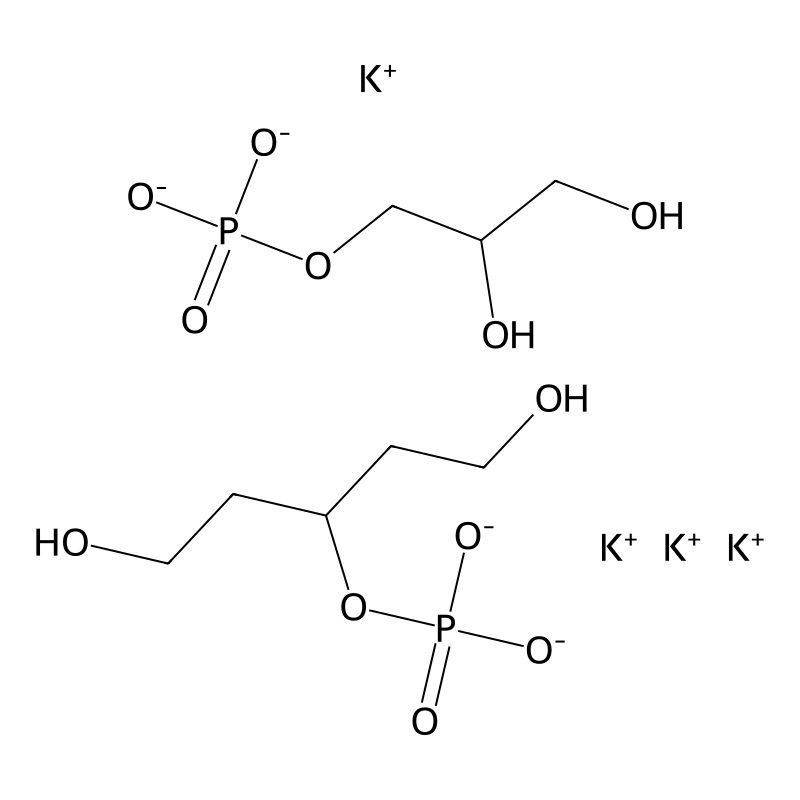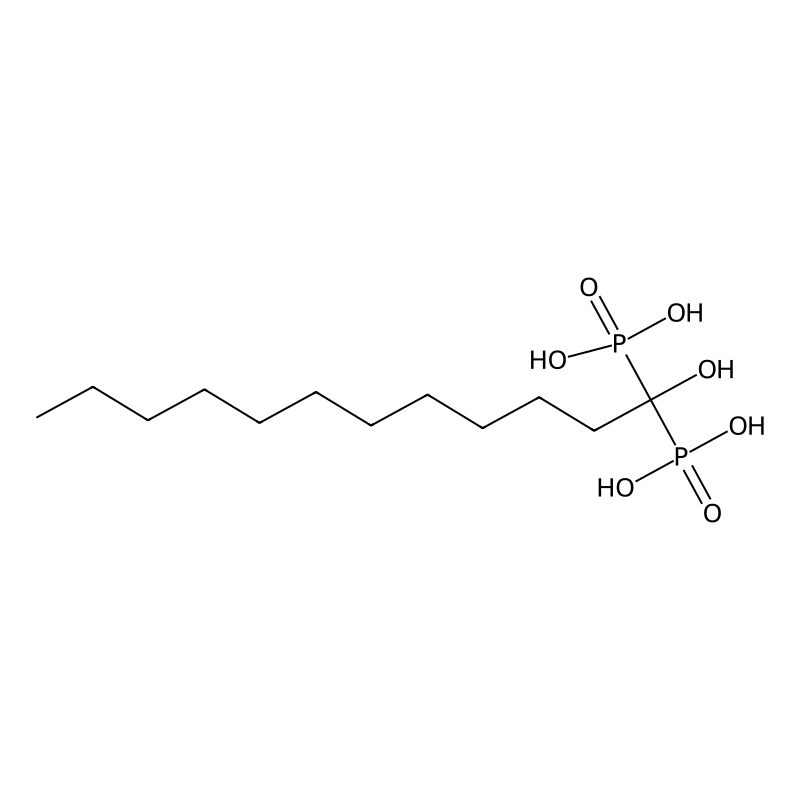(Z)-2-decenoic acid
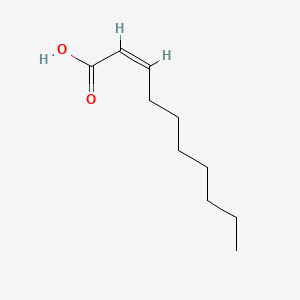
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
insoluble in water, soluble in alcohol and fixed oils
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Production and Source
(Z)-2-Decenoic acid is a naturally occurring fatty acid produced by the bacterium Pseudomonas aeruginosa []. This bacterium is a common pathogen associated with various infections, but interestingly, it also produces this molecule.
Impact on Biofilms
Biofilms are complex communities of bacteria that adhere to surfaces and each other, forming a protective layer. (Z)-2-Decenoic acid has been shown to induce a dispersion response in biofilms formed by a variety of gram-negative and gram-positive bacteria, including Pseudomonas aeruginosa itself [, ]. This means it can trigger the biofilm to break apart and disperse the bacterial cells.
(Z)-2-decenoic acid, also known as cis-2-decenoic acid, is an unsaturated fatty acid characterized by a double bond located at the second carbon from the carboxylic end of the molecule. Its chemical formula is C₁₀H₁₈O₂, and it is classified as a colorless oil at room temperature. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including medicine and biochemistry .
- Hydrogenation: The double bond can be hydrogenated to form a saturated fatty acid, decanoic acid.
- Esterification: Reacting with alcohols can produce esters, which are important in the production of biodiesel and flavoring agents.
- Oxidation: The unsaturation can be oxidized to form hydroperoxides or ketones, depending on the conditions.
These reactions make (Z)-2-decenoic acid a versatile intermediate in organic synthesis and industrial applications .
Research indicates that (Z)-2-decenoic acid exhibits notable biological activities. It has been identified as having antimicrobial properties, particularly against biofilms formed by pathogens such as Pseudomonas aeruginosa. This bacterium is associated with various hospital-acquired infections, and (Z)-2-decenoic acid may play a role in combating these infections by disrupting biofilm formation . Additionally, studies suggest that this compound could have potential applications in the development of new antimicrobial agents.
Several synthesis methods for (Z)-2-decenoic acid have been reported:
- Lithium Halogen Exchange: This method involves the conversion of 1-iodonon-1-ene to (Z)-2-decenoic acid through a series of reactions including carbonation.
- Microbial Fermentation: Natural production of (Z)-2-decenoic acid can occur through microbial fermentation processes, particularly using strains of Pseudomonas aeruginosa.
- Chemical Synthesis: Traditional organic synthesis techniques may also be employed, including alkylation and oxidation steps to yield the desired compound .
(Z)-2-decenoic acid has several applications across different fields:
- Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new treatments for infections.
- Food Industry: It can be used as a flavoring agent or preservative due to its natural occurrence and safety profile.
- Cosmetics: The compound's emollient properties may find use in skin care formulations.
Interaction studies involving (Z)-2-decenoic acid have primarily focused on its effects on microbial cells. Research has shown that it can inhibit the growth of certain bacteria by disrupting their membrane integrity or interfering with biofilm formation. Such studies are crucial for understanding how this compound can be utilized in therapeutic contexts, particularly against antibiotic-resistant strains of bacteria .
(Z)-2-decenoic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Decanoic Acid | Saturated fatty acid | No double bonds; primarily used in food and cosmetics |
| Trans-2-Decenoic Acid | Unsaturated fatty acid | Double bond in trans configuration; less biologically active |
| Hexadecenoic Acid | Unsaturated fatty acid | Longer carbon chain; found in various natural oils |
| Octadecenoic Acid | Unsaturated fatty acid | Commonly known as oleic acid; widely studied for health benefits |
(Z)-2-decenoic acid's unique cis configuration at the double bond distinguishes it from trans-2-decenoic acid, affecting its biological activity and potential applications. Its shorter carbon chain compared to hexadecenoic and octadecenoic acids also contributes to its distinct properties and uses .
Physical Description
Colourless liquid; Peach-orange, slightly waxy aroma
colourless liquid with a bitter odou
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
0.916-0.945
Appearance
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
3913-85-7
Wikipedia
Use Classification
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
Dates
[2]. Gu W, Silverman RB.
Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B.
Tetrahedron Lett. 2011 Oct 19;52(42):5438-5440.
[3]. Petelska AD, Figaszewski ZA.
Interfacial tension of the lipid membrane formed from phosphatidylcholine-decanoic acid and phosphatidylcholine-decylamine systems.
J Membr Biol. 2011 May;241(2):103-8.
[4]. Kumar A, Singh S, Jain S, Kumar P.
Synthesis, antimicrobial evaluation, QSAR and in Silico ADMET studies of decanoic acid derivatives.
Acta Pol Pharm. 2011 Mar-Apr;68(2):191-204.
[5]. Naumowicz M, Petelska AD, Figaszewski ZA.
Impedance analysis of complex formation equilibria in phosphatidylcholine bilayers containing decanoic acid or decylamine.
Cell Biochem Biophys. 2011 Sep;61(1):145-55.
